REACTION_SMILES
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[CH2:15]1[NH:16][CH2:17][CH2:18][NH:19][CH2:20]1.[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][c:7]2[c:8]([c:9]1[NH2:10])[cH:11][cH:12][cH:13][cH:14]2.[CH3:21][N:22]1[CH2:23][CH2:24][CH2:25][C:26]1=[O:27]>>[cH:5]1[s:6][c:7]2[c:8]([c:9]1[NH2:10])[cH:11][cH:12][cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1sc2ccccc2c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Type
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product
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Smiles
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Nc1csc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |